N-Methylmorphine

Gastrointestinal transit Peripheral opioid receptors Blood-brain barrier

For clinical/forensic labs requiring CYP2D6 phenotyping: this high-purity reference standard enables accurate codeine-to-morphine ratio quantitation. For peripheral opioid research: the quaternary N-methylmorphine chloride analog restricts action to peripheral receptors. Bulk quantities with CoA available.

Molecular Formula C18H22NO3+
Molecular Weight 300.4 g/mol
CAS No. 14168-11-7
Cat. No. B1198739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylmorphine
CAS14168-11-7
SynonymsArdinex
Codeine
Codeine Phosphate
Isocodeine
N Methylmorphine
N-Methylmorphine
Molecular FormulaC18H22NO3+
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C
InChIInChI=1S/C18H21NO3/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,21H,7-9H2,1-2H3/p+1/t11-,12+,14-,17-,18-/m0/s1
InChIKeyUJSDOZFJXZOOGN-XSSYPUMDSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylmorphine (Codeine) CAS 14168-11-7: Scientific Profile and Procurement Context


N-Methylmorphine, commonly recognized as codeine, is a naturally occurring phenanthrene alkaloid and semi-synthetic opioid analgesic classified within the morphinan class [1]. Chemically designated as (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol, this compound serves as the archetypal 3-O-methylated derivative of morphine. As defined in authoritative databases, codeine acts centrally to suppress cough and provides analgesic effects through interaction with opioid receptors, particularly the mu-opioid receptor (MOR) [2][3].

Why Codeine (N-Methylmorphine) Selection Is Not Equivalent to Morphine or Other Morphinans


Despite belonging to the same morphinan scaffold, codeine (N-methylmorphine) exhibits critical pharmacodynamic and pharmacokinetic differences that preclude simple substitution with morphine or alternative 3-O-alkylated analogs like ethylmorphine or pholcodine. Notably, codeine is a prodrug that requires hepatic O-demethylation via CYP2D6 to its active metabolite, morphine, for the majority of its systemic analgesic efficacy [1]. Furthermore, in vitro binding studies demonstrate that the length of the 3-O-alkyl substituent directly correlates with reduced mu-opioid receptor (MOR) affinity, establishing a clear rank-order potency among in-class compounds [2]. The following evidence quantifies these differentiation points specifically for procurement decisions.

Quantitative Evidence Differentiating N-Methylmorphine (Codeine) from Morphine and Morphinan Analogs


Peripheral Selectivity of N-Methylmorphine Chloride (Quaternary Analog) vs. Morphine in Gastrointestinal Transit

In a mouse model of intestinal inflammation (croton oil-induced), the quaternary derivative N-methylmorphine chloride demonstrates a peripheral-specific mechanism of action distinct from morphine. Systemic administration revealed that the potencies of both morphine and N-methylmorphine increased 3-fold during inflammation compared to baseline [1]. Unlike morphine, which acts centrally and peripherally, N-methylmorphine chloride is a charged molecule that does not readily cross the blood-brain barrier (BBB), allowing researchers to isolate and quantify peripheral opioid receptor contributions [1].

Gastrointestinal transit Peripheral opioid receptors Blood-brain barrier

Lack of Systemic Immunosuppression by Quaternary N-Methylmorphine Compared to Morphine in Rat Model

A direct comparative study in rats evaluated the immunosuppressive potential of systemic morphine versus the quaternary analog N-methylmorphine. Intraperitoneal (i.p.) injection of morphine (10 mg/kg) significantly suppressed mitogen-induced lymphocyte proliferation. In stark contrast, systemic administration of N-methylmorphine (20 mg/kg i.p.)—a quaternary salt that does not readily cross the blood-brain barrier—produced no significant effect on lymphocyte proliferation or plasma corticosterone levels [1]. When administered centrally (intracerebroventricular), both compounds caused similar inhibition (~70% reduction in lymphocyte response), confirming that the immunosuppressive effect is centrally mediated [1].

Immunosuppression Lymphocyte proliferation Blood-brain barrier

Reduced Mu-Opioid Receptor (MOR) Binding Affinity Due to 3-O-Methylation: Codeine vs. Morphine

In competitive binding assays using rat brain homogenates with the MOR-selective ligand [³H]-DAMGO, codeine (N-methylmorphine) exhibits significantly weaker binding affinity compared to its parent compound, morphine. The structural presence of a 3-methoxy group in codeine, rather than the 3-hydroxyl in morphine, results in a quantifiable reduction in Ki (inhibition constant) [1]. The study established a clear rank order: morphine has a lower Ki (higher affinity) than codeine, followed by ethylmorphine and pholcodine [1].

Receptor binding Mu-opioid receptor SAR

CNS-Mediated Analgesic Requirement: Differential Response of Quaternary N-Methylmorphine in Antinociceptive Tests

In mouse models of acute pain, the quaternary analog N-methylmorphine demonstrated antinociceptive effects only in specific peripheral assays. Direct comparison of morphine and N-methylmorphine in the acetic acid-induced writhing test (a model sensitive to peripheral analgesia) showed significant activity for both compounds [1]. However, in the hot-plate test (a model of centrally mediated pain response), N-methylmorphine chloride failed to produce significant analgesia due to its inability to cross the BBB, whereas morphine remained potent [1]. The effects of N-methylmorphine in the writhing test were reversed by the peripheral opioid antagonist N-methyl nalorphine [1].

Antinociception Hot-plate test Writhing test

Specialized Procurement and Research Scenarios for N-Methylmorphine (Codeine) and Its Quaternary Analogs


Forensic and Clinical Toxicology Reference Standards for CYP2D6 Metabolite Analysis

Given that codeine (N-methylmorphine) is a prodrug that requires CYP2D6-mediated O-demethylation to its active metabolite morphine, high-purity analytical reference material is essential for clinical and forensic laboratories. Procuring codeine alongside its specific metabolites (morphine, norcodeine, morphine-6-glucuronide) enables accurate quantitation of parent-to-metabolite ratios [1]. This is critical for assessing metabolic phenotypes (poor vs. ultra-rapid metabolizers) and for forensic interpretation of codeine-related intoxication or impairment cases, where the ratio of codeine to morphine in biological matrices is a primary evidentiary metric.

In Vivo Mechanistic Studies on Peripheral vs. Central Opioid Pathways

N-methylmorphine chloride (quaternary salt) is specifically recommended for in vivo rodent research where differentiation between peripheral and central nervous system (CNS) opioid effects is required. As evidenced in Section 3, systemic administration of this quaternary derivative restricts action to peripheral opioid receptors (e.g., in gut motility and localized inflammation assays), while avoiding the confounding sedative and analgesic effects of CNS penetration [1]. Researchers investigating peripheral opioid receptor pharmacology or developing peripherally-restricted analgesics should utilize this compound as a control tool distinct from the brain-penetrant parent compounds.

Mu-Opioid Receptor (MOR) Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Codeine serves as a foundational control compound in SAR studies investigating the 3-O-position of the morphinan scaffold. Comparative binding data (Section 3) confirms that the presence of the 3-methoxy group in codeine significantly diminishes MOR binding affinity compared to the 3-hydroxy group in morphine [1]. For pharmaceutical R&D and academic laboratories screening novel opioid candidates, codeine is an essential reference standard to benchmark how 3-O-alkyl modifications alter receptor engagement and intrinsic efficacy, facilitating the design of compounds with improved safety or selectivity profiles.

Analytical Method Development and Validation for Opioid Alkaloid Profiling

As a naturally occurring constituent of opium (0.7-2.5%) and a semi-synthetic derivative of morphine, codeine is a mandatory reference standard for the chromatographic separation and mass spectrometric detection of opium alkaloids [1]. Forensic drug chemistry, botanical fingerprinting of poppy straw, and pharmaceutical quality control workflows require certified codeine reference material to establish relative retention times, spectral libraries, and quantitative calibration curves in GC-MS or LC-MS/MS systems, particularly when distinguishing it from closely related isomeric or isobaric species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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